![molecular formula C8H15NO B2771359 3-Oxabicyclo[3.3.1]nonan-9-amine CAS No. 1897868-98-2](/img/structure/B2771359.png)

3-Oxabicyclo[3.3.1]nonan-9-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

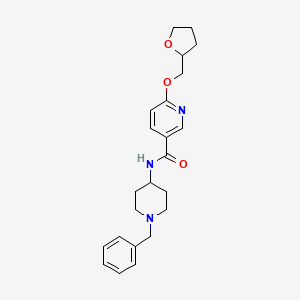

3-Oxabicyclo[3.3.1]nonan-9-amine is a chemical compound with the CAS Number: 1897868-98-2 . It has a molecular weight of 141.21 . The IUPAC name for this compound is this compound .

Synthesis Analysis

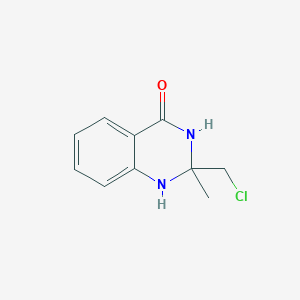

The synthesis of this compound and its derivatives has been explored in several studies . For instance, one study reported the synthesis of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines via reductive amination in the presence of sodium triacetoxyhydridoborate .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in various studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . One study reported the reductive amination of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones leading to the formation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines .Physical and Chemical Properties Analysis

This compound is an oil at room temperature .Wissenschaftliche Forschungsanwendungen

Reactions with Nitrogen-containing Nucleophiles

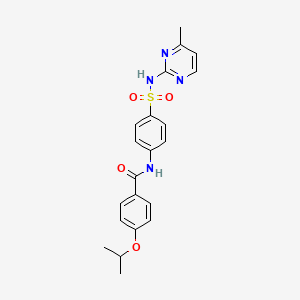

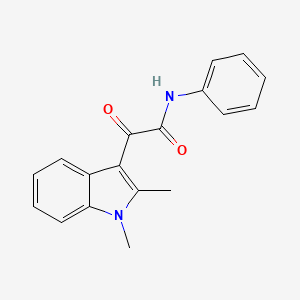

3-Substituted 3-azabicyclo[3.3.1]nonan-9-ones react with hydroxylamine and hydrazine hydrate to yield oximes, hydrazones, and azines. Reductive amination of these compounds, in the presence of sodium triacetoxyhydridoborate, leads to the formation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines. These findings are crucial for developing synthetic pathways involving nitrogen-containing nucleophiles and have potential applications in the synthesis of new organic compounds (Moskalenko & Boev, 2009).

Structural and Conformational Studies

The structural and conformational properties of the 7-amino-2,4-diazabicyclo[3.3.1]nonan-3-one skeleton have been explored, revealing significant repulsion between axial N-atoms. This distortion affects the cyclohexane chairs and increases N⋅⋅⋅N distances, offering insights into the stereochemical behaviors of similar compounds (Weber et al., 2001).

Synthesis of Dipeptide Mimetics

Efficient synthesis of dipeptide mimetics, such as 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, from pyroglutamic acid has been reported. These mimetics are valuable for structure-activity studies in peptide-based drug discovery, showcasing the chemical versatility and potential pharmaceutical applications of 3-Oxabicyclo[3.3.1]nonan-9-amine derivatives (Mandal et al., 2005).

Antimicrobial Activity

Stereospecific synthesis of oximes and oxime ethers of 3-azabicycles has led to the discovery of compounds with significant antimicrobial activity against a panel of pathogenic bacteria and fungi. This research opens new avenues for developing antimicrobial agents using this compound derivatives as core structures (Parthiban et al., 2010).

Catalytic Oxidation of Alcohols

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) has been identified as a highly active organocatalyst for the oxidation of alcohols to their corresponding carbonyl compounds. This discovery is significant for the field of green chemistry, providing a novel and efficient catalyst for alcohol oxidation processes (Shibuya et al., 2009).

Safety and Hazards

The safety information for 3-Oxabicyclo[3.3.1]nonan-9-amine indicates that it has several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

The future directions for the study of 3-Oxabicyclo[3.3.1]nonan-9-amine and its derivatives could involve further exploration of their synthesis, properties, and potential applications . For instance, one study attempted to construct an indole-fused azabicyclo[3.3.1]nonane framework via radical cyclization .

Relevant Papers Several papers have been published on the topic of this compound and its derivatives . These papers cover a range of topics including synthesis, molecular structure analysis, chemical reactions, and potential applications.

Wirkmechanismus

Target of Action

It’s known that the compound is a derivative of bicyclo[331]nonane, which has been studied for its intermolecular interactions .

Mode of Action

The exact mode of action of 3-Oxabicyclo[33It’s known that the compound’s structure, particularly the presence of unsaturation, significantly impacts its intermolecular interactions . The hydrogen bonds in the starting bicyclononane diene diol, and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives, were found significant for the overall structure .

Biochemical Pathways

The specific biochemical pathways affected by 3-Oxabicyclo[33It’s known that the compound’s structure can impact the formation of intermolecular networks .

Result of Action

The molecular and cellular effects of 3-Oxabicyclo[33The compound’s structure, particularly the presence of unsaturation, significantly impacts its intermolecular interactions .

Eigenschaften

IUPAC Name |

3-oxabicyclo[3.3.1]nonan-9-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-8-6-2-1-3-7(8)5-10-4-6/h6-8H,1-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZNLWVHQCNSQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC(C1)C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-FLUOROPHENYL)SULFANYL]-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}ACETAMIDE](/img/structure/B2771277.png)

![3-Methyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2771284.png)

![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2771285.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2771289.png)

![3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2771295.png)